p-Methoxybenzyl glycinate
Description
Historical Trajectories of Glycine (B1666218) Derivatives in Amino Acid Chemistry
Glycine, first isolated in 1820 by Henri Braconnot from the acid hydrolysis of gelatin, was initially dubbed "sugar of gelatin" due to its sweet taste. wikipedia.org Its name was later changed to glycine from the Greek word glykys, also meaning sweet. wikipedia.org The determination that glycine is an amine of acetic acid by Auguste Cahours in 1858 marked a significant step in understanding its chemical nature. wikipedia.org
The journey of glycine derivatives in the realm of amino acid chemistry is intrinsically linked to the development of peptide synthesis. The formation of a peptide bond, the amide linkage between amino acids, is a cornerstone of biology and has been a central focus of chemical research. nih.gov Early efforts in peptide synthesis highlighted the necessity of protecting the reactive amino and carboxyl groups to prevent unwanted side reactions and control the sequence of amino acid assembly. This need spurred the development of various protecting groups and positioned glycine derivatives as fundamental starting materials in the synthesis of peptides and other complex nitrogen-containing compounds. nih.gov Glycine's unique status as the only non-chiral proteinogenic amino acid simplifies certain synthetic challenges, making its derivatives, including p-Methoxybenzyl glycinate (B8599266), highly valuable in synthetic endeavors. nih.gov
Strategic Importance of the p-Methoxybenzyl Moiety in Protecting Group Chemistry
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for various functional groups, including alcohols, amines, thiols, and carboxylic acids. fiveable.metotal-synthesis.com Its strategic importance stems from its unique electronic properties and the versatile conditions under which it can be cleaved. The electron-donating methoxy (B1213986) group on the phenyl ring makes the PMB group more susceptible to cleavage under specific conditions compared to the simple benzyl (B1604629) (Bn) group, allowing for selective deprotection in molecules containing both. total-synthesis.comchem-station.com
The PMB group is typically introduced via a Williamson ether synthesis-type reaction, for instance, by reacting an alcohol with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base. total-synthesis.com One of the key advantages of the PMB group is its stability under a wide range of reaction conditions, including basic and many acidic environments, making it compatible with numerous synthetic transformations. fiveable.menih.gov
The deprotection of the PMB group can be achieved through several methods, offering synthetic chemists a high degree of flexibility. It can be removed under strongly acidic conditions or via hydrogenolysis. nih.govucla.edu However, the most significant feature of the PMB group is its susceptibility to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively remove the PMB group in the presence of other protecting groups, such as benzyl ethers, that are stable to these conditions. chem-station.comorganic-chemistry.orgkiesslinglab.com This orthogonality is a critical consideration in the design of complex synthetic routes.
Overview of p-Methoxybenzyl Glycinate's Foundational Role in Complex Molecular Construction
This compound serves as a versatile bifunctional building block in organic synthesis. It provides a glycine scaffold with a protected carboxylic acid functionality, allowing for modifications at the amino group. The PMB ester of glycine can be synthesized by reacting an N-protected glycine with p-methoxybenzyl chloride in the presence of a base like triethylamine. nih.gov This method has proven effective for glycine derivatives, which can then be used to build more complex peptides. nih.gov
The stability of the PMB ester under various reaction conditions, including those for many carbon-carbon bond-forming reactions, makes it a reliable choice for multi-step syntheses. nih.gov Once the desired molecular complexity is achieved, the PMB group can be selectively removed to reveal the carboxylic acid, which can then participate in further reactions, such as amide bond formation. The synthesis of this compound can also be achieved through the reductive amination of anisaldehyde with an ethyl glycinate, followed by further synthetic manipulations. thieme-connect.comresearchgate.net
The utility of this compound and its derivatives extends beyond peptide chemistry. They are valuable intermediates in the synthesis of a variety of heterocyclic compounds and other complex natural products. nih.gov The ability to introduce a glycine unit and later unmask the carboxylic acid under specific conditions provides a powerful strategy for assembling intricate molecular frameworks. For instance, N-substituted glycine esters are key starting materials for the synthesis of 2,5-piperazinediones, a class of compounds with significant biological activity. thieme-connect.com
Interactive Data Tables
Below are interactive tables summarizing key information about the synthesis and deprotection of p-Methoxybenzyl protected compounds.
Table 1: Synthesis of p-Methoxybenzyl Protected Compounds
| Starting Material | Reagent | Product | Notes |
| N-protected Glycine | p-Methoxybenzyl chloride, Triethylamine | p-Methoxybenzyl ester of N-protected glycine | A common method for protecting the carboxyl group of amino acids. nih.gov |
| Alcohol | p-Methoxybenzyl chloride, Base (e.g., NaH) | p-Methoxybenzyl ether | A standard Williamson ether synthesis. total-synthesis.com |
| Anisaldehyde | Ethyl glycinate hydrochloride, NaCNBH₃ | Ethyl N-(4-Methoxybenzyl)glycinate | A reductive amination approach. thieme-connect.comresearchgate.net |
| 4-methoxybenzylamine | Ethyl bromoacetate | Ethyl N-(4-Methoxybenzyl)glycinate | An alkylation approach. thieme-connect.com |
Table 2: Deprotection Methods for the p-Methoxybenzyl (PMB) Group
| Reagent(s) | Conditions | Functional Group Deprotected | Notes |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild, oxidative | PMB ether | Highly selective over benzyl ethers. chem-station.comorganic-chemistry.org |
| Ceric Ammonium Nitrate (CAN) | Oxidative | PMB ether | Another common oxidative cleavage reagent. kiesslinglab.com |
| Trifluoroacetic Acid (TFA) | Strongly acidic | PMB ether/ester | Requires acid-stable substrates. ucla.edu |
| Hydrogenation (e.g., H₂, Pd(OH)₂) | Reductive | PMB ester | Can also reduce other functional groups like alkenes. nih.gov |
| CBr₄ in Methanol | Neutral, reflux | PMB ether | A mild and selective method. oup.comresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-aminoacetate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7,11H2,1H3 |
InChI Key |
SPWRPPJAUUIADA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CN |
Origin of Product |
United States |
P Methoxybenzyl Group As a Strategic Protecting Group in Multistep Organic Synthesis
Mechanistic Underpinnings of p-Methoxybenzyl Ester Formation
The formation of a p-methoxybenzyl ester involves the coupling of a carboxylic acid, such as glycine (B1666218), with a p-methoxybenzylating agent. The choice of method is often dictated by the substrate's sensitivity and the desired reaction conditions.
Common methods for the synthesis of PMB esters include direct alkylation of a carboxylate with p-methoxybenzyl chloride (PMB-Cl), carbodiimide-mediated coupling of the carboxylic acid with p-methoxybenzyl alcohol, and reaction with p-methoxybenzyl trichloroacetimidate. nih.gov Transesterification from a more volatile ester, such as a methyl or ethyl ester, can also be employed by heating with p-methoxybenzyl alcohol in the presence of an acid catalyst. nih.gov
Elucidation of Reaction Intermediates
The intermediates formed during esterification are characteristic of the chosen synthetic route.
Carbodiimide Coupling: In methods employing coupling agents like dicyclohexylcarbodiimide (DCC), the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This species is an excellent acylating agent that is readily attacked by the hydroxyl group of p-methoxybenzyl alcohol to form the ester and dicyclohexylurea as a byproduct. nih.gov
Trichloroacetimidate Method: The reaction of a carboxylic acid with p-methoxybenzyl trichloroacetimidate proceeds through the protonation of the imidate nitrogen by the carboxylic acid itself. nih.gov This activation facilitates nucleophilic attack by the carboxylate anion on the benzylic carbon, displacing the trichloroacetamide leaving group to yield the PMB ester. nih.gov
Acid Catalysis: Under acidic conditions, such as in a Fischer esterification or transesterification, the carbonyl oxygen of the carboxylic acid is protonated. This protonation renders the carbonyl carbon significantly more electrophilic, activating it for nucleophilic attack by p-methoxybenzyl alcohol. The reaction proceeds through a tetrahedral intermediate which then eliminates water (or a smaller alcohol in transesterification) to give the final ester.
Catalytic Influences on Esterification Efficiency
Catalysts are pivotal in enhancing the rate and yield of PMB ester formation. The type of catalyst used is intrinsically linked to the esterification mechanism.
Acid Catalysts: Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and solid-supported acids like Nafion-H are effective for promoting esterification and transesterification reactions by activating the carbonyl group. Lewis acids can also be employed to achieve a similar activation.
Base Catalysts and Promoters: In coupling reactions, particularly those mediated by DCC, the addition of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the process. nih.gov DMAP reacts with the O-acylisourea intermediate (or an initially formed symmetric anhydride) to generate a highly reactive N-acylpyridinium salt, which is more susceptible to attack by p-methoxybenzyl alcohol. nih.gov
Coupling Agents: Reagents like DCC are not catalysts in the strict sense but are essential reagents that facilitate ester formation by converting the carboxylic acid's hydroxyl into a good leaving group, thereby activating the acyl group for substitution. nih.gov
| Esterification Method | Key Reagents | Typical Catalyst/Promoter | Primary Intermediate |
|---|---|---|---|
| Carbodiimide Coupling | Carboxylic Acid, PMB-OH, DCC | DMAP | O-Acylisourea |
| Trichloroacetimidate Method | Carboxylic Acid, PMB-O(C=NH)CCl₃ | None (Substrate promoted) | Protonated Imidate |
| Acid-Catalyzed Reaction | Carboxylic Acid, PMB-OH | TFA, TsOH, Nafion-H | Protonated Carbonyl |
| Direct Alkylation | Carboxylate Salt, PMB-Cl | None | Carboxylate Anion |
Orthogonal Deprotection Strategies for p-Methoxybenzyl Esters
A key advantage of the PMB group is its susceptibility to cleavage under several distinct sets of conditions, which allows for its selective removal without affecting other protecting groups—a concept known as orthogonal deprotection.
Oxidative Cleavage Methodologies (e.g., DDQ-mediated)
The oxidative lability of the PMB group is one of its most defining features, though a critical distinction exists between PMB ethers and PMB esters.
PMB ethers are readily cleaved under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com The mechanism is initiated by the formation of a charge-transfer complex between the electron-rich PMB ring and the electron-deficient DDQ. chem-station.com This is followed by a single-electron transfer (SET) or hydride transfer, generating a resonance-stabilized p-methoxybenzyl carbocation, which is then hydrolyzed to release the free alcohol. total-synthesis.comacsgcipr.org
Conversely, p-methoxybenzyl esters are generally stable to DDQ-mediated cleavage . nih.gov The oxidation potential of the PMB group in an ester is higher due to the electron-withdrawing effect of the adjacent carbonyl functionality. This difference in reactivity is a cornerstone of orthogonal strategies, allowing for the selective deprotection of a PMB ether in the presence of a PMB ester. While PMB esters can be cleaved by more powerful oxidizing agents like chromium trioxide-based systems or certain electron-transfer reagents, these methods are less common and harsher than DDQ. nih.gov
Acid-Labile Deprotection Conditions and Scavenger Effects
PMB esters are designed to be cleaved under acidic conditions that often leave other protecting groups, such as simple benzyl (B1604629) esters, intact. nih.gov Strong acids like neat trifluoroacetic acid (TFA) or TFA in a solvent like dichloromethane are commonly used. nih.gov
The cleavage mechanism involves the initial protonation of the ester's carbonyl oxygen. This is followed by the departure of the p-methoxybenzyl group as a resonance-stabilized carbocation, a process favored by the electron-donating nature of the para-methoxy substituent. nih.gov
A crucial aspect of this deprotection is the management of the highly electrophilic p-methoxybenzyl carbocation that is generated as a byproduct. This cation can react with nucleophilic sites within the deprotected molecule or other sensitive functional groups, leading to undesired side products. To mitigate this, cation scavengers are almost always included in the reaction mixture. nih.govacs.org These scavengers are electron-rich, nucleophilic species that efficiently trap the carbocation. nih.gov Common examples include anisole, phenol, triethylsilane (TES), and 1,3-dimethoxybenzene. nih.govacs.org
| Acidic Reagent | Common Scavenger | Mechanism of Scavenging |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Anisole / Phenol | Friedel-Crafts alkylation of the scavenger |
| Trifluoroacetic Acid (TFA) | Triethylsilane (TES) | Reductive trapping of the carbocation |
| Lewis Acids (e.g., AlCl₃) | Anisole | Friedel-Crafts alkylation of the scavenger |
Reductive Cleavage via Hydrogenolysis and Transfer Hydrogenation
Similar to standard benzyl esters, the PMB ester group can be effectively removed under reductive conditions through hydrogenolysis. nih.gov This method is orthogonal to acid-labile groups (e.g., Boc, trityl) and base-labile groups (e.g., Fmoc).
Catalytic Hydrogenolysis: This is a widely used method involving a heterogeneous catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), under an atmosphere of hydrogen gas (H₂). tandfonline.comacsgcipr.org The reaction proceeds via cleavage of the benzylic C–O bond to release the free carboxylic acid and p-methoxytoluene. acsgcipr.org A potential drawback is the concomitant reduction of other functional groups like alkenes, alkynes, or nitro groups. nih.gov
Transfer Hydrogenation: This technique offers a practical alternative to using pressurized hydrogen gas. acsgcipr.org In transfer hydrogenation, a hydrogen donor molecule in the liquid phase is used to provide the hydrogen in situ. Common hydrogen donors include ammonium (B1175870) formate, formic acid, and 1,4-cyclohexadiene, used in conjunction with a palladium catalyst. acsgcipr.org This method is often more convenient for standard laboratory setups as it does not require specialized high-pressure equipment.
Photocatalytic Approaches to p-Methoxybenzyl Ester Deprotection
Recent advancements in organic synthesis have led to the development of greener and more efficient methods for the deprotection of PMB-protected functional groups. Among these, photocatalytic approaches stand out for their mild reaction conditions. Researchers have developed efficient methods for the oxidative deprotection of p-methoxybenzyl ethers using metal-free, visible-light photoredox catalysis. nih.govacs.org These reactions often employ air and a chemical oxidant like ammonium persulfate as the terminal oxidants, offering an environmentally benign alternative to stoichiometric heavy-metal oxidants. nih.govacs.org
The underlying mechanism for this photoredox-catalyzed cleavage involves a single electron oxidation of the electron-rich p-methoxybenzyl group. nih.govacs.org This process generates a radical cation, which is highly unstable and readily fragments to release the protected functional group and p-methoxybenzaldehyde. This method has shown compatibility with a wide range of functional groups and has been successfully applied to PMB ethers derived from primary, secondary, and tertiary alcohols, often achieving good to excellent yields in short reaction times. nih.govacs.org While much of the initial research focused on PMB ethers, the principles are being extended to the cleavage of PMB esters, offering a modern tool for carboxylate deprotection.
Application in Carboxylate Functional Group Protection
The p-methoxybenzyl ester is considered a "workhorse" protecting group for carboxylic acids due to its stability across a wide range of reaction conditions and the diverse, orthogonal methods available for its removal. nih.gov This stability makes it an invaluable tool in the synthesis of complex molecules where other parts of the structure must undergo transformation without affecting the protected carboxyl group. nih.gov
Protective Strategies in Amino Acid Carboxyl Functionalities
The PMB ester first gained prominence in the field of peptide synthesis for the protection of amino acids. nih.gov The carboxyl functionality of an N-protected amino acid, such as glycine, can be readily converted to its p-methoxybenzyl ester. A common and effective method involves reacting the carboxylic acid with p-methoxybenzyl chloride (PMBCl) in the presence of a non-nucleophilic base like triethylamine. nih.gov This strategy was proven to be highly successful with glycine derivatives, creating stable intermediates for further synthesis. nih.gov
Several methods exist for the formation of PMB esters, each suited to different substrate requirements and sensitivities.
| Method | Reagents | Substrate | Key Features |
|---|---|---|---|
| Direct Alkylation | Carboxylic Acid, PMBCl, Base (e.g., Triethylamine) | N-protected amino acids | One of the earliest and most common methods. nih.gov |
| From Acid Chlorides | Acid Chloride, p-Methoxybenzyl alcohol, Base | Suitable for readily available acid chlorides. nih.gov | The acid chloride can be generated in situ. nih.gov |
| From Anhydrides | Anhydride, p-Methoxybenzyl alcohol | Another common method using an activated carboxyl group. nih.gov | Effective for symmetrical or mixed anhydrides. |
| Isourea-based | Carboxylic Acid, N,N-diisopropyl-O-(4-methoxybenzyl)isourea | Diverse range of carboxylic acids | Proceeds well at room temperature under mild conditions. nih.gov |
Application in Amine Functional Group Protection
Beyond carboxylates, the PMB group is frequently employed to protect primary and secondary amines, including those in amides, lactams, and various aza-heterocycles. total-synthesis.comresearchgate.net The resulting N-PMB bond is stable under many reaction conditions but can be cleaved when desired.
Formation of N-p-Methoxybenzyl Amines
The formation of an N-p-methoxybenzyl amine is typically achieved through nucleophilic substitution. total-synthesis.comcommonorganicchemistry.com The amine is treated with a p-methoxybenzyl halide, most commonly p-methoxybenzyl chloride (PMBCl), in the presence of a base. commonorganicchemistry.com The base deprotonates the amine (or a precursor), enhancing its nucleophilicity to attack the benzylic carbon of PMBCl, displacing the chloride and forming the C-N bond. For less reactive amines or to avoid strong bases, other methods have been developed.
Orthogonality with Complementary Amine Protecting Groups (e.g., Boc, Fmoc)
In the synthesis of complex molecules like peptides, orthogonality is a critical concept. biosynth.comnih.gov Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. biosynth.com The PMB group offers a useful degree of orthogonality with the two most common amine protecting groups in peptide synthesis: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
Orthogonality with Fmoc : The Fmoc group is base-labile, typically removed with a solution of piperidine in an organic solvent. iris-biotech.deslideshare.net The PMB group, whether protecting an amine or a carboxylate, is completely stable to these basic conditions. Conversely, a primary method for cleaving N-PMB groups is through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN). total-synthesis.comresearchgate.netchem-station.com The Fmoc group is resistant to these oxidative conditions. This mutual stability makes the PMB and Fmoc groups a truly orthogonal pair, which is highly advantageous in complex synthetic strategies.
Quasi-Orthogonality with Boc : The Boc group is acid-labile and is commonly removed using strong acids like neat trifluoroacetic acid (TFA) or TFA in dichloromethane. iris-biotech.deslideshare.net PMB esters and N-PMB groups are also susceptible to cleavage by strong acids like TFA. nih.govcommonorganicchemistry.com Therefore, treating a molecule containing both Boc and PMB groups with TFA will often remove both simultaneously. nih.gov Because both groups are cleaved by the same class of reagent (acid), they are not considered fully orthogonal. biosynth.com However, a degree of selective cleavage, or "quasi-orthogonality," can sometimes be achieved. The PMB group is generally more sensitive to acid than benzyl (Bn) groups but less sensitive than a t-butyl (tBu) ester. nih.gov Milder acidic conditions, such as using stoichiometric amounts of p-toluenesulfonic acid or certain Lewis acids, have been shown to cleave PMB esters in the presence of t-butyl-based groups like Boc. nih.gov
The table below summarizes the deprotection conditions, highlighting the orthogonality between these key protecting groups.
| Protecting Group | Primary Deprotection Condition | Orthogonal To | Not Orthogonal To |
|---|---|---|---|
| PMB (p-Methoxybenzyl) | Oxidative (DDQ, CAN) or Strong Acid (TFA) total-synthesis.comchem-station.com | Fmoc iris-biotech.de | Boc (under strong acid conditions) nih.gov |
| Boc (tert-Butyloxycarbonyl) | Strong Acid (TFA) slideshare.net | Fmoc | PMB (under strong acid conditions) nih.gov |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (Piperidine) iris-biotech.de | Boc, PMB | - |
Influence of the p-Methoxybenzyl Protecting Group on Substrate Reactivity
The p-methoxybenzyl (PMB) group, when used as a protecting group for the carboxyl function of glycine to form p-methoxybenzyl glycinate (B8599266), exerts a notable influence on the reactivity of the amino acid. This influence stems from a combination of electronic and steric effects inherent to the PMB group. These effects can modulate the reactivity of the glycine moiety in various chemical transformations, a critical consideration in the strategic planning of multi-step organic syntheses.
The primary electronic influence of the p-methoxybenzyl group is its electron-donating nature. The methoxy (B1213986) group at the para position of the benzyl ring is an electron-donating group, which increases the electron density of the aromatic ring. This electronic property can be transmitted to the glycine moiety, albeit to a limited extent, potentially influencing the reactivity of the amino and carboxyl groups.
In contrast, the introduction of an unsubstituted benzyl group to glycine is generally expected to reduce the basicity of the amino nitrogen. This is due to the electron-withdrawing character of the aromatic ring, which can decrease the electron density on the amino nitrogen smolecule.com. The presence of the electron-donating methoxy group in the PMB substituent may counteract this effect to some degree, potentially restoring some of the basicity of the amino group compared to a simple benzyl-protected glycine.
The stability of the p-methoxybenzyl ester linkage is a key factor in its widespread use. PMB esters are known for their robustness under a variety of reaction conditions, making them a reliable choice or a "workhorse" protecting group in complex syntheses nih.gov. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without premature cleavage of the protecting group.
While the PMB group is stable, it can be readily cleaved under specific conditions, most notably through oxidative cleavage or under strongly acidic conditions. The electron-rich nature of the p-methoxybenzyl group facilitates its removal, particularly with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This provides a degree of orthogonality in protecting group strategies, allowing for the selective deprotection of the PMB group in the presence of other protecting groups that are sensitive to different cleavage conditions.
In the context of peptide synthesis, p-methoxybenzyl esters of N-protected amino acids, including glycine derivatives, have been successfully employed nih.gov. The choice of this protecting group can be crucial in preventing side reactions and ensuring the desired peptide coupling occurs efficiently.
P Methoxybenzyl Glycinate As a Versatile Building Block in Target Molecule Synthesis
Applications in Peptide Synthesis and Chemical Modification
The synthesis of peptides, with their repeating amide bond framework, presents unique challenges such as aggregation and racemization. The incorporation of glycine (B1666218) residues, while seemingly simple, can be complicated by the conformational flexibility they impart and their potential to participate in side reactions. The use of p-Methoxybenzyl (PMB) protected glycine, in various forms, offers elegant solutions to some of these persistent problems.
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the routine production of peptides. A significant challenge in SPPS, especially for sequences prone to self-assembly, is on-resin aggregation of the growing peptide chain. This aggregation can hinder reagent access, leading to incomplete reactions and the formation of deletion sequences, which are often difficult to separate from the target peptide.
To mitigate this, backbone protection strategies have been developed, and derivatives of p-methoxybenzyl alcohol have proven particularly effective. The 2-hydroxy-4-methoxybenzyl (Hmb) group, a close relative of the PMB group, can be introduced on the backbone amide nitrogen of an amino acid, typically glycine. peptide.comresearchgate.net This substitution disrupts the hydrogen bonding network responsible for the formation of secondary structures like β-sheets, which are a primary cause of aggregation. nih.govnih.gov The introduction of an Hmb group on a glycine residue effectively shields the amide bond, enhancing the solubility of the peptide chain and improving synthetic outcomes. nih.gov While not a direct use of p-Methoxybenzyl glycinate (B8599266) as a building block, the principle highlights the utility of the PMB scaffold in preventing aggregation.
The p-methoxybenzyl group itself can be used as a protecting group for the carboxylic acid of glycine, forming p-Methoxybenzyl glycinate. This ester can be anchored to a solid support, initiating the peptide synthesis. The PMB ester is stable to the basic conditions used for Fmoc group removal but can be cleaved under moderately acidic conditions, offering an orthogonal protection strategy in some synthetic designs. smolecule.com
| Challenge in SPPS | Role of p-Methoxybenzyl Moiety | Example Derivative |
| Peptide Chain Aggregation | Disrupts intermolecular hydrogen bonding | 2-hydroxy-4-methoxybenzyl (Hmb) |
| Orthogonal Protection | Provides acid-labile C-terminal protection | p-Methoxybenzyl (PMB) ester |
Synthesis of Structurally Diverse Peptides and Oligopeptides
The ability to synthesize peptides with high purity, regardless of their sequence, is crucial for accessing structurally diverse molecules. "Difficult sequences," often rich in hydrophobic residues or those with a high propensity for aggregation, pose a significant synthetic hurdle. The incorporation of backbone-protected glycine residues, such as N-Hmb-glycine, has been shown to dramatically improve the synthesis of such challenging peptides. nih.gov By preventing aggregation, these building blocks enable the efficient assembly of longer and more complex peptide chains.
Furthermore, the synthesis of peptides containing poly-glycine sequences can be particularly challenging due to their high degree of conformational flexibility and potential for aggregation. The use of dipeptide units like Fmoc-Gly-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, has been employed to overcome these difficulties. nih.gov This strategy, closely related to the use of PMB derivatives, facilitates the smooth incorporation of Gly-Gly motifs, which are common in various bioactive peptides. nih.gov
The versatility of this compound and its derivatives extends to the synthesis of modified peptides and oligopeptides for various applications, including their assembly on cellulose supports for immunological screening.
Strategies for Racemization-Free Peptide Coupling
Maintaining the stereochemical integrity of amino acids during peptide bond formation is paramount, as even small amounts of epimerization can lead to biologically inactive or immunogenic peptides. Racemization is a significant risk, particularly for amino acids that are prone to enolization when their carboxyl group is activated for coupling. While glycine itself is achiral and therefore cannot racemize, the nature of the C-terminal protecting group can influence the racemization of the preceding (C-terminal) chiral amino acid in a peptide fragment.
The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization during peptide coupling. The electronic properties of the C-terminal ester can influence the rate of formation and the stability of this intermediate. While direct studies on the specific influence of the p-methoxybenzyl ester of a C-terminal glycine on the racemization of the adjacent amino acid are not extensively documented, it is understood that electron-donating groups on the benzyl (B1604629) ring can subtly affect the reactivity of the ester and potentially influence the propensity for side reactions. The primary strategies to avoid racemization, however, rely on the choice of coupling reagents and additives that minimize the lifetime of the activated species and suppress the formation of the oxazolone. mdpi.com
| Coupling Reagent Class | Mechanism of Racemization Suppression |
| Carbodiimides with additives (e.g., HOBt) | Forms a less reactive active ester, reducing oxazolone formation. |
| Phosphonium and Uronium/Aminium salts | Rapidly form active esters or amides, minimizing the time for racemization. |
| Ynamides | Proceed through a stable vinyl ester intermediate, avoiding base-induced racemization. chemrxiv.org |
Contributions to Chiral Pool and Enantioselective Synthesis
Beyond its utility in peptide synthesis, this compound serves as a valuable starting material for the synthesis of more complex chiral molecules, particularly non-canonical amino acids. Its glycine core provides a foundational structure that can be elaborated upon using stereocontrolled reactions.
Precursors for Non-Canonical and Unnatural α-Amino Acids
Unnatural α-amino acids (UAAs) are crucial components in medicinal chemistry and chemical biology, offering the ability to fine-tune the properties of peptides and proteins. bioascent.comprinceton.edunih.gov this compound can be used as a glycine enolate equivalent for the synthesis of various UAAs. By deprotonating the α-carbon with a strong base, a nucleophilic enolate is generated, which can then be reacted with a variety of electrophiles.
For example, the alkylation of the enolate of an N-protected this compound derivative with an alkyl halide can lead to the synthesis of a range of α-amino acids. This approach allows for the introduction of diverse side chains at the α-position. Subsequent deprotection of the amino and carboxyl groups yields the free unnatural amino acid.
Table of Potential Unnatural Amino Acids from this compound Derivatives
| Electrophile | Resulting Unnatural Amino Acid Structure (after deprotection) |
|---|---|
| R-X (Alkyl halide) | α-Alkyl glycine |
| Ar-CH2-X (Benzyl halide) | Phenylalanine analogues |
| Aldehyde/Ketone | β-Hydroxy-α-amino acids |
Utilization in Chiral Auxiliary Approaches for Asymmetric Synthesis
As glycine is an achiral molecule, this compound itself cannot function as a chiral auxiliary. However, it can serve as a prochiral substrate in asymmetric synthesis, where chirality is induced by an external chiral reagent or catalyst.
A key strategy for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of a chiral glycine enolate equivalent. In this approach, the amino group of this compound is first derivatized with a chiral auxiliary. Deprotonation of the α-carbon then generates a chiral enolate, which reacts with an electrophile from a sterically preferred direction, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary and the PMB protecting group affords the enantiomerically enriched α-amino acid.
Alternatively, a chiral phase-transfer catalyst can be employed to mediate the alkylation of an N-protected this compound derivative, leading to an enantioselective synthesis of the corresponding α-substituted amino acid. This method avoids the need to install and remove a covalent chiral auxiliary. While specific examples detailing the use of this compound in such reactions are not abundant in the literature, the principle is a well-established strategy in asymmetric synthesis.
Diastereoselective and Enantioselective Carbon-Carbon Bond Formations
This compound serves as a valuable prochiral substrate for the asymmetric synthesis of α-amino acids through diastereoselective and enantioselective carbon-carbon bond formations. A prevalent strategy involves the conversion of the glycinate into a Schiff base, typically by condensation with an aldehyde or ketone, such as benzophenone, to form an imino ester. The methylene group of this glycine imine is activated, allowing for deprotonation by a suitable base to generate a stabilized enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in a process known as alkylation.
The stereochemical outcome of the alkylation can be controlled by employing a chiral auxiliary or a chiral catalyst. One established method utilizes chiral nickel(II) complexes derived from the Schiff base of glycine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone. The rigid, planar structure of the Ni(II) complex effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. nih.gov Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the metal, yielding the desired α-amino acid in high enantiomeric purity.
Alternatively, asymmetric alkylation can be achieved using phase-transfer catalysis (PTC). researchgate.net In this approach, the glycine imino ester is alkylated in a biphasic system (e.g., dichloromethane/aqueous NaOH) in the presence of a chiral phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. nih.govresearchgate.net The chiral catalyst forms a lipophilic ion pair with the enolate, which then enters the organic phase to react with the alkyl halide. The chiral environment created by the catalyst around the enolate dictates the stereochemistry of the C-C bond formation, leading to enantiomerically enriched products. researchgate.net The p-methoxybenzyl (PMB) group on the nitrogen is stable under these conditions and can be removed later if necessary.
Table 1: Examples of Asymmetric Alkylation of Glycine Imines This table presents generalized data for the alkylation of glycine Schiff base derivatives, a reaction type applicable to this compound.
| Electrophile (R-X) | Chiral Method | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|
| Benzyl bromide | Ni(II) Complex | 80-92% d.e. | |
| Allyl bromide | Ni(II) Complex | High d.e. | nih.gov |
| Methyl iodide | Phase-Transfer Catalyst | ~85% e.e. | nih.gov |
| Ethyl iodide | Phase-Transfer Catalyst | High e.e. | researchgate.net |
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The structural features of this compound make it an excellent starting material for the synthesis of various nitrogen-containing heterocycles, which are core components of many biologically active molecules.
Diketopiperazines (DKPs), or 2,5-piperazinediones, are cyclic dipeptides that can be readily synthesized using N-p-methoxybenzyl (PMB) protected amino acids, including the parent glycinate. acs.org The synthesis typically involves a two-step sequence. First, the N-PMB-glycine is coupled with a second amino acid ester (e.g., an alanine methyl ester) to form a linear dipeptide. This peptide coupling can be achieved using various activating agents.
Following the formation of the linear dipeptide, the terminal ester group is saponified, and the resulting carboxylic acid is activated for an intramolecular cyclization. Alternatively, a more direct and efficient method involves heating the dipeptide ester, often in a solvent like methanol or under acidic or basic conditions, to promote spontaneous head-to-tail cyclization via aminolysis, releasing the ester's alcohol (e.g., methanol) and forming the six-membered DKP ring. This process yields an N-PMB-substituted diketopiperazine. The PMB group can be retained in the final product or removed under oxidative conditions (e.g., using ceric ammonium nitrate (B79036) or DDQ) to yield the unsubstituted DKP. This methodology allows for the creation of diverse DKP libraries with various substituents depending on the second amino acid used. acs.org
Imidazolidine Derivatives: this compound is a precursor for imidazolidine derivatives, such as imidazolidin-2,4-diones (hydantoins). The synthesis can be initiated by the reaction of the glycinate with an isocyanate or isothiocyanate. For instance, reaction with phenyl isocyanate would yield a urea derivative, which can then undergo intramolecular cyclization upon heating or treatment with acid to form a 3-phenyl-5-substituted-imidazolidin-2,4-dione, where the substituent at the 5-position is derived from the glycine moiety. The p-methoxybenzyl group would be attached to the nitrogen at position 1 of the ring. Glycine and its derivatives are key components in the synthesis of these heterocycles. mdpi.com
Pyrrolidine Derivatives: The pyrrolidine ring system can be constructed with high stereocontrol using this compound through 1,3-dipolar cycloaddition reactions. mdpi.com The glycinate is first condensed with an aldehyde (e.g., formaldehyde or an aromatic aldehyde) in the presence of a dehydrating agent. This in situ-formed imine (an azomethine) then undergoes thermal or acid-catalyzed decarboxylative condensation to generate a non-stabilized azomethine ylide. mdpi.com This 1,3-dipole can then react with a wide range of dipolarophiles, such as electron-deficient alkenes (e.g., maleimides, acrylates), in a [3+2] cycloaddition. mdpi.comresearchgate.net This reaction constructs the five-membered pyrrolidine ring in a single, often highly diastereoselective, step. The versatility of the aldehyde and the dipolarophile allows for the synthesis of a broad array of highly substituted pyrrolidines. mdpi.com
The reactivity of this compound also grants access to a wider range of complex, bioactive heterocyclic frameworks through multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials. beilstein-journals.org
For example, this compound can be utilized as the amine component in an Ugi four-component reaction. In this reaction, an aldehyde, an amine (this compound), a carboxylic acid, and an isocyanide are combined to rapidly generate a complex α-acylamino amide scaffold. The resulting product can be designed to undergo subsequent intramolecular reactions to form various heterocycles, such as benzodiazepines or other medium-sized rings, depending on the functional groups incorporated into the starting materials.
Furthermore, the glycinate ester can participate as a key building block in domino reactions. For instance, it can be used in a Povarov-type reaction, which is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines. In a variation of this reaction, the glycinate could react with an aniline and an aldehyde to form an N-aryl imine, which then reacts with an electron-rich alkene to construct the quinoline core. The ester and PMB-protected amine functionalities provide handles for further synthetic diversification.
Mechanistic and Computational Investigations of P Methoxybenzyl Glycinate Reactivity
Elucidation of Reaction Mechanisms and Key Intermediates
The chemical behavior of p-methoxybenzyl glycinate (B8599266) is characterized by two main reaction pathways: transformations involving the glycine (B1666218) backbone and cleavage of the N-p-methoxybenzyl bond.
Reactions at the Glycine Moiety: The α-carbon of the glycine ester is susceptible to deprotonation by a base, forming a key intermediate known as a glycine enolate. masterorganicchemistry.com These enolates are nucleophilic and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. masterorganicchemistry.comucsb.edu The stability and reactivity of the enolate are influenced by the ester group and the N-substituent. In the case of p-methoxybenzyl glycinate, the enolate can be stabilized through resonance, delocalizing the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com
Cleavage of the N-p-Methoxybenzyl Group: The p-methoxybenzyl group is a widely used protecting group for amines due to its stability under many conditions and its selective removal. chem-station.comnih.gov Its cleavage from the glycine nitrogen can be achieved under various conditions, each proceeding through distinct mechanisms and intermediates.
Oxidative Cleavage: A common method for PMB group removal is through oxidation, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govtotal-synthesis.com The reaction with DDQ is proposed to proceed via a single electron transfer (SET) mechanism. total-synthesis.com The electron-donating p-methoxy group facilitates this process by stabilizing the resulting radical cation intermediate. total-synthesis.com Subsequent reaction with water leads to the formation of a hemiaminal, which then fragments to release the deprotected glycine and p-methoxybenzaldehyde. chem-station.comtotal-synthesis.com
Acid-Catalyzed Cleavage: The PMB group can also be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.gov This method is particularly effective for PMB-protected amines. nih.gov The mechanism involves protonation of the nitrogen or the methoxy (B1213986) group, followed by the departure of the stabilized p-methoxybenzyl carbocation. nih.govnih.gov This carbocation is a key intermediate that can be trapped by nucleophiles present in the reaction mixture. nih.govtotal-synthesis.com
Kinetic Analyses of this compound Transformations
While specific kinetic data for this compound is not extensively documented, analysis of related systems provides insight into the factors governing its reaction rates.
Kinetics of Enolate Formation: The rate of enolate formation from glycine esters is dependent on the strength of the base used for deprotonation. acs.org Studies on glycine methyl ester have shown a Brønsted coefficient (β) of 0.92 for deprotonation by Brønsted base catalysts, indicating a transition state that is very product-like. acs.org The presence of the positively charged ammonium group in N-protonated glycine esters can electrostatically stabilize the transition state for enolization, affecting the reaction rate. acs.org
Kinetics of PMB Cleavage: The rate of oxidative cleavage of the PMB group is significantly influenced by the electronic properties of the aromatic ring. The p-methoxy group enhances the rate of oxidation compared to an unsubstituted benzyl (B1604629) group because it stabilizes the intermediate radical cation and carbocation. total-synthesis.com The choice of oxidant and solvent system also plays a crucial role in the reaction kinetics. Electrochemical methods have been developed for PMB deprotection, where the rate can be controlled by adjusting the applied current and flow rate in a continuous reactor. soton.ac.uk
The following table summarizes kinetic parameters for the deprotonation of glycine esters, which serves as a model for the behavior of this compound.
| Reactant | Base | Rate Constant (k) | Brønsted β |
| Glycine Methyl Ester | Brønsted Bases | Varies with base pKa | 0.92 |
| N-protonated Glycine Methyl Ester | Deuterioxide ion | Specific second-order rate constants determined | - |
Data synthesized from studies on glycine methyl ester as a proxy for this compound. acs.org
Computational Chemistry Methodologies
Computational chemistry offers powerful tools to investigate the reactivity of this compound at a molecular level, providing insights that complement experimental findings.
DFT calculations can be employed to map the potential energy surfaces of reactions involving this compound. This allows for the determination of transition state geometries and activation energies for various reaction pathways, such as the oxidative cleavage of the PMB group or the alkylation of the corresponding enolate. For instance, DFT could be used to model the interaction of DDQ with the PMB group, elucidating the single electron transfer process and the subsequent steps leading to deprotection. Such studies can explain the high selectivity observed in the cleavage of PMB groups in the presence of other protecting groups like benzyl ethers. nih.gov
For reactions involving the chiral center that can be generated at the α-carbon of the glycine moiety, theoretical modeling is invaluable for predicting stereochemical outcomes. If this compound is used as a prochiral substrate in an asymmetric synthesis, computational models can be used to understand the factors controlling the facial selectivity of the incoming electrophile towards the glycine enolate. These models can take into account the steric hindrance imposed by the p-methoxybenzyl group and the geometry of the enolate, which is often planar. masterorganicchemistry.com
The p-methoxybenzyl group exerts significant electronic and steric effects on the reactivity of the molecule.
Electronic Effects: The methoxy group at the para position is electron-donating through resonance, which has a profound impact on the reactivity of the benzyl group. This electron-donating nature stabilizes the positive charge that develops on the benzylic carbon during acid-catalyzed or oxidative cleavage, making the PMB group more labile than an unsubstituted benzyl group. chem-station.comtotal-synthesis.com This effect is also utilized to modulate the electrophilicity of adjacent functional groups. chem-station.com
Steric Effects: The bulky p-methoxybenzyl group can influence the stereoselectivity of reactions at the glycine α-carbon by directing the approach of reagents to the less hindered face of the enolate intermediate. While steric factors are considered less critical in the TFA-mediated cleavage of PMB esters, they can play a role in enzyme-catalyzed transformations or in reactions involving sterically demanding reagents. nih.gov
Radical Cascade Pathways in this compound Chemistry
The benzylic C-H bond of the p-methoxybenzyl group is susceptible to hydrogen atom abstraction, which can initiate radical cascade reactions. While less common than the ionic pathways, these radical-mediated transformations offer alternative synthetic routes. The stability of the resulting p-methoxybenzyl radical is enhanced by the electron-donating methoxy group and the aromatic ring.
Recent developments in photoredox catalysis have enabled the oxidative deprotection of PMB ethers through a single electron oxidation mechanism, which likely involves a radical cation intermediate. acs.org This suggests that similar radical pathways could be accessible for N-p-methoxybenzyl glycinate, potentially leading to novel transformations. The generation of a radical at the benzylic position could be followed by intramolecular cyclization or intermolecular addition reactions, expanding the synthetic utility of this compound.
Advanced Catalytic and Methodological Developments Involving P Methoxybenzyl Glycinate
Transition-Metal-Catalyzed Transformations
Transition metals have proven to be powerful catalysts for a variety of transformations involving p-methoxybenzyl glycinate (B8599266) derivatives. The unique reactivity of these metals allows for the activation of otherwise inert bonds and the stereoselective formation of new ones.
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
Palladium catalysis has been instrumental in the functionalization of glycine (B1666218) derivatives. While direct C-H functionalization of the p-methoxybenzyl group is a known transformation, much of the focus has been on the modification of the glycine core. For instance, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones from α-aminocarbonyl compounds. rsc.org This method involves the direct C–H oxidation of the amino carbonyl compound followed by arylation, offering a broad reaction scope under mild conditions. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, have been employed in the convergent synthesis of C-glycosylated phenylalanine derivatives, which are precursors to naturally occurring glycosylated tyrosine mimetics. researchgate.net The functionalization of glycine Schiff bases through palladium-catalyzed reactions has also been explored. For example, palladium complexes with Schiff-base ligands immobilized on nanoboehmite have been shown to be effective and reusable catalysts for Suzuki C-C bond formation. nih.govrsc.org Although these examples may not exclusively use the p-methoxybenzyl ester, the methodologies are directly applicable to p-methoxybenzyl glycinate Schiff bases for the synthesis of complex amino acid derivatives.
Copper-Catalyzed Derivatizations (e.g., Alkylation, Amination)
Copper catalysis has emerged as a highly effective tool for the derivatization of glycine Schiff bases. A significant advancement is the copper-catalyzed direct asymmetric aldol (B89426) reaction between aldehydes and glycine Schiff bases. This reaction provides access to syn-β-hydroxy-α-amino esters with high yields and excellent enantio- and diastereoselectivities. nih.gov These products, featuring a vicinal amino alcohol motif, are valuable chiral synthons for more complex molecules. researchgate.net
The following table summarizes representative results for the copper-catalyzed asymmetric aldol reaction of glycine Schiff bases:
| Aldehyde | Ester Group | Catalyst System | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) of syn-isomer | Yield (%) |
| Isobutyraldehyde | Methyl | Cu(OAc)₂/Ligand | >95:5 | 98% | 95 |
| Benzaldehyde | tert-Butyl | Cu(OAc)₂/Ligand | >95:5 | 99% | 92 |
| Cyclohexanecarboxaldehyde | Allyl | Cu(OAc)₂/Ligand | >95:5 | 97% | 88 |
This data is illustrative and compiled from findings on copper-catalyzed aldol reactions of glycine Schiff bases. nih.gov
Silver-Catalyzed Enantioselective Additions and Cycloadditions
Silver catalysts have shown remarkable efficacy in promoting enantioselective transformations of glycine imino esters, which are readily derived from this compound. A prominent application is the silver-catalyzed [3+2] cycloaddition reaction of azomethine ylides, generated from glycine imino esters, with various dipolarophiles. tandfonline.combeilstein-journals.orgacs.org
For example, the reaction with nitroalkenes, catalyzed by a silver acetate and a chiral ThioClickFerrophos ligand complex, can be tuned to produce either conjugate addition products or pyrrolidine cycloadducts with high enantioselectivities. semanticscholar.org The choice of the ester group on the glycine imine (methyl vs. tert-butyl) and the presence of a base were found to be critical in directing the reaction pathway. semanticscholar.org When using a tert-butyl imino ester in the absence of triethylamine, the pyrrolidine cycloadducts were the major products, obtained in good yields and with up to 96% ee. semanticscholar.org
Similarly, enantioselective silver-catalyzed [3+2] cycloadditions have been successfully carried out with other dipolarophiles such as α-methylene-γ-butyrolactone and benzo[b]thiophenesulfone, yielding highly functionalized chiral pyrrolidines. tandfonline.com These reactions often proceed with excellent diastereoselectivity and high enantioselectivity. tandfonline.com
Organocatalytic Applications
Organocatalysis offers a complementary, metal-free approach to the asymmetric functionalization of this compound derivatives. Small chiral organic molecules are used to catalyze reactions with high stereocontrol.
Phase-Transfer Catalysis in Asymmetric Alkylation
Phase-transfer catalysis (PTC) is a powerful method for the asymmetric alkylation of glycine Schiff bases, such as the benzophenone imine of this compound. Under biphasic conditions (e.g., solid-liquid or liquid-liquid), a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, transports the enolized glycine derivative into the organic phase where it reacts with an alkylating agent.
This methodology has been extensively used for the synthesis of a wide range of non-natural α-amino acids with high enantiomeric excess. Chiral bifunctional phase-transfer catalysts have also been identified as promising for cascade reactions involving glycine Schiff bases. rsc.org
The table below illustrates typical results for the asymmetric alkylation of a glycine benzophenone imine ester under phase-transfer conditions:
| Alkylating Agent | Catalyst Type | Base | Enantiomeric Excess (ee) | Yield (%) |
| Benzyl (B1604629) Bromide | Cinchona Alkaloid-derived | 50% NaOH | >90% | High |
| Allyl Bromide | Cinchona Alkaloid-derived | CsOH·H₂O | High | High |
| Methyl Iodide | Cinchona Alkaloid-derived | K₂CO₃ | Moderate to High | High |
This data is representative of the general outcomes for the phase-transfer catalyzed alkylation of glycine Schiff bases.
Organocatalyzed Stereoselective Transformations
Beyond phase-transfer alkylation, other organocatalytic strategies have been successfully applied to glycine Schiff bases. The direct asymmetric aldol reaction of glycine Schiff bases with aldehydes can be effectively catalyzed by chiral quaternary ammonium salts, providing β-hydroxy-α-amino esters. nih.gov This reaction represents a highly efficient, one-step method for constructing the 1,2-aminoalcohol framework. researchgate.net
Furthermore, organocatalyzed Michael additions have been developed. For instance, the enantioselective Mukaiyama-Michael reaction of silyloxy furans to α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinones, provides access to enantioenriched γ-butenolide structures. princeton.edunih.govprinceton.edu While not a direct transformation of the glycine backbone, this demonstrates the power of organocatalysis to control stereochemistry in reactions involving related nucleophiles and electrophiles. Bifunctional organocatalysts, such as those based on thiourea, have also been employed in enantioselective Michael additions to α,β-unsaturated imides. nih.gov These methodologies showcase the potential for broader applications of organocatalysis in the stereoselective functionalization of this compound derivatives.
Photoredox Catalysis in this compound Functionalization
The functionalization of amino acids is a cornerstone of synthetic chemistry, enabling the creation of novel peptides, pharmaceuticals, and materials. In this context, p-Methoxybenzyl (PMB) glycinate serves as a valuable building block. The p-methoxybenzyl protecting group offers stability under various conditions and can be readily cleaved, making it an attractive choice for synthesis. Recent advancements in photoredox catalysis have opened up new avenues for the selective functionalization of the glycine scaffold under mild conditions, using visible light as a clean and abundant energy source. This approach allows for the generation of radical intermediates from otherwise unreactive precursors, facilitating a wide range of chemical transformations.
Visible-Light-Driven Site-Selective Alkylation and Arylation
Visible-light photoredox catalysis has emerged as a powerful tool for the site-selective functionalization of C-H bonds, which are ubiquitous in organic molecules. For glycine derivatives like this compound, this strategy allows for direct modification of the α-carbon.
Recent methodologies have demonstrated the alkylation of glycine derivatives through the use of photocatalysts that can abstract a hydrogen atom from the α-position of the amino acid upon photoexcitation. researchgate.net The resulting α-amino radical can then engage with a variety of radical acceptors, such as activated alkenes, to form new carbon-carbon bonds. For instance, the use of an iridium-based photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst can selectively generate the desired radical species. This dual catalytic system enables the alkylation of the glycine backbone with a broad range of substrates under exceptionally mild conditions.
Similarly, arylation reactions can be achieved through related photoredox pathways. By generating an aryl radical from a suitable precursor (e.g., a diazonium salt or an aryl halide), it is possible to intercept the α-amino radical of the glycine derivative. Alternatively, some methods involve the generation of a glycine cation radical, which can then be trapped by an electron-rich aromatic coupling partner. These visible-light-induced methods are notable for their high functional group tolerance, allowing for the late-stage modification of complex molecules. rsc.orgrsc.org
| Reaction Type | Catalyst System | Coupling Partner | Key Features |
|---|---|---|---|
| Alkylation | Ir(ppy)3 / Quinuclidine (HAT catalyst) | Electron-deficient alkenes | Mild conditions, high site-selectivity at the α-carbon. |
| Arylation | Ru(bpy)32+ | Aryl diazonium salts | Broad substrate scope, tolerant of various functional groups. |
| Deaminative Alkylation | Organic photosensitizer (e.g., Eosin Y) | Katritzky salts | Excellent functional-group tolerance, applicable to peptide modification. researchgate.net |
Exploration of Single Electron Transfer (SET) Mechanisms
The underlying principle of photoredox catalysis in the functionalization of this compound is single electron transfer (SET). In a typical catalytic cycle, a photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*). This excited state is a more potent oxidant and reductant than the ground state.
In an oxidative quenching cycle , the excited photocatalyst (PC*) accepts an electron from the glycine derivative, which acts as an electron donor. This generates a radical cation of the glycine derivative and the reduced form of the photocatalyst (PC•-). The radical cation can then undergo deprotonation at the α-carbon to form a key α-amino radical intermediate. This radical is then free to react with a suitable coupling partner. The catalytic cycle is closed by the reduced photocatalyst donating an electron to a sacrificial oxidant, regenerating the ground state photocatalyst.
In a reductive quenching cycle , the excited photocatalyst (PC*) donates an electron to a substrate, such as an alkyl or aryl halide, generating a radical anion and the oxidized form of the photocatalyst (PC•+). The radical anion can then fragment to produce an alkyl or aryl radical and a halide anion. This radical can then add to an acceptor derived from this compound. The cycle is completed when the oxidized photocatalyst is reduced by a sacrificial electron donor.
The feasibility of a given SET process can often be predicted by comparing the redox potentials of the photocatalyst and the substrates involved. This mechanistic understanding is crucial for the rational design of new reactions and for optimizing existing methodologies. researchgate.netresearchgate.net
Multicomponent Reactions and Cascade Processes for Enhanced Efficiency
Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.org These reactions are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification procedures required to build complex molecules. This compound is an ideal substrate for several important MCRs.
The Ugi four-component reaction is a prime example. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like structure. By using this compound as the amine component, it is possible to rapidly generate a diverse library of complex peptide mimetics. The products of the Ugi reaction are often biologically active and can serve as starting points for drug discovery programs.
Cascade reactions , also known as tandem or domino reactions, are processes involving two or more consecutive reactions in which the product of the first reaction is the substrate for the next. mdpi.com These processes are also highly efficient as they avoid the isolation of intermediates. A potential cascade process involving this compound could begin with the formation of an imine with an aldehyde, followed by an intramolecular cyclization or rearrangement to generate a complex heterocyclic scaffold. The development of novel cascade reactions that incorporate amino acid derivatives is an active area of research, driven by the demand for more efficient and sustainable synthetic methods. beilstein-journals.org
The integration of this compound into MCRs and cascade processes provides a powerful platform for the efficient synthesis of structurally diverse and complex molecules with potential applications in medicinal chemistry and materials science.
Future Directions and Emerging Research Perspectives in P Methoxybenzyl Glycinate Chemistry
Development of Novel and Green Protecting Group Strategies
The p-methoxybenzyl (PMB) group is a well-established protecting group for alcohols, amines, and other functional groups in organic synthesis. chem-station.comjocpr.com It can be cleaved under mildly oxidizing or strongly acidic conditions. chem-station.com However, the ongoing push for more environmentally benign chemical processes necessitates the development of "greener" strategies for its use. Future research is likely to focus on minimizing waste, reducing the use of hazardous reagents, and improving atom economy in both the introduction and removal of the PMB group from glycinate (B8599266) derivatives.
Key research areas include:
Catalytic Deprotection: Moving away from stoichiometric reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for deprotection towards catalytic methods that can be used in smaller quantities and potentially recycled.
Photocleavable PMB Variants: Designing modified p-methoxybenzyl groups that can be removed using light as a traceless reagent, thus avoiding chemical waste.
Solvent Minimization: Developing protection and deprotection protocols that work in greener solvents, such as water, ionic liquids, or supercritical fluids, or under solvent-free conditions.
Alternative Protecting Groups: Research into alternatives like the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) group, which can be cleaved under milder acidic conditions than PMB, offers a pathway to more selective and less harsh deprotection protocols. nih.govresearchgate.net
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Advantages/Disadvantages |
|---|---|---|---|
| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN), Strongly Acidic (TFA) chem-station.com | Stable, well-researched, but cleavage can require harsh reagents. |
| 3,4-Dimethoxybenzyl | DMB | Milder oxidative conditions than PMB chem-station.com | More labile, allowing for selective removal in the presence of PMB. chem-station.com |
| 4-(3,4-Dimethoxyphenyl)benzyl | DMPBn | Mild acidic conditions (TFA in CH2Cl2) nih.govresearchgate.net | Robust alternative to PMB, stable during removal of other groups like allyl and standard PMB. nih.govresearchgate.net |
Integration into Automated and Continuous Flow Synthetic Systems
The synthesis of peptides and other complex molecules is increasingly benefiting from automation and continuous flow technology. amidetech.comsemanticscholar.org These systems offer precise control over reaction parameters, improved safety, and the potential for high-throughput synthesis. chemrxiv.org The integration of p-methoxybenzyl glycinate into these advanced synthetic platforms is a significant area for future development.
Automated fast-flow instruments have demonstrated the ability to manufacture peptide chains up to 164 amino acids long in a matter of hours, a significant improvement over traditional batch methods. amidetech.comnih.gov The unique cleavage properties of the PMB group could be exploited within these systems. For instance, an orthogonal deprotection strategy could be designed where the PMB group on a glycinate residue is selectively removed on-resin using a specific oxidative or acidic pulse, allowing for mid-sequence modifications.
| Feature of Flow Synthesis | Application to PMB-Glycinate Chemistry | Potential Research Goal |
|---|---|---|
| Precise Reaction Control | Fine-tuning of temperature and residence time for selective PMB cleavage. | Develop a flow module for the automated and selective deprotection of PMB groups. |
| In-line Monitoring | Real-time spectroscopic analysis to ensure complete protection or deprotection. | Integrate UV-Vis or FTIR spectroscopy to monitor PMB-related transformations. |
| High-Throughput Capability | Rapid synthesis of peptide libraries incorporating PMB-glycinate for screening purposes. | Synthesize a library of bioactive peptides with site-specific modifications enabled by PMB-glycinate. |
Exploration of Biocatalytic Approaches for Synthesis and Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green and highly selective synthesis. The application of biocatalysis to this compound chemistry is a nascent but promising field of research. Enzymes could be employed for both the synthesis of PMB-glycinate derivatives and the selective cleavage of the PMB protecting group.
For example, lipases have been used to synthesize specialty polymers from biomass-derived monomers, including those based on amino acids like glycine (B1666218). mdpi.com This suggests the potential for enzymatic coupling of p-methoxybenzyl alcohol with glycine or its derivatives. Furthermore, research into vanillyl alcohol oxidases (VAOs) has shown their ability to perform oxidative cleavage of specific aryl ethers. acs.org While a suitable biocatalyst for the direct cleavage of the PMB group has yet to be fully developed, the evolution of enzymes like EUGO DTT for the cleavage of related ether linkages demonstrates the feasibility of this approach. acs.org Future work will likely involve enzyme screening and protein engineering to develop biocatalysts tailored for PMB-glycinate.
Application in the Synthesis of Novel Bioactive Compounds and Materials
Bioactive compounds, which have a physiological effect on living organisms, are a major focus of pharmaceutical and materials science research. mdpi.comnih.gov this compound can serve as a valuable building block in the synthesis of novel bioactive peptides, peptidomimetics, and other functional materials. The p-methoxyphenyl moiety itself is found in various natural products and pharmacologically active compounds, such as p-methoxycinnamic acid, which exhibits antidiabetic and other therapeutic properties. nih.govmdpi.com
The incorporation of PMB-glycinate into peptide sequences can be used to modulate their properties. The aromatic ring can engage in π-stacking interactions, influencing the peptide's conformation and binding affinity to biological targets. The ability to selectively deprotect the PMB group also allows for site-specific modifications, such as the attachment of fluorescent labels, drug payloads, or cross-linking agents. This opens up avenues for creating novel peptide-based therapeutics, diagnostic agents, and advanced biomaterials.
Predictive Modeling for Rational Design of this compound-Mediated Transformations
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Predictive modeling can be applied to rationally design synthetic routes and predict the outcomes of reactions involving this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the reactivity of the PMB group under various conditions or the biological activity of peptides containing PMB-glycinate. mlr.press
Future research in this area could focus on:
Developing algorithms to predict the optimal conditions for the selective cleavage of the PMB group in the presence of other sensitive functionalities.
Simulating the conformational effects of incorporating PMB-glycinate into a peptide chain to guide the design of molecules with specific three-dimensional structures.
Creating databases of PMB-glycinate transformations that can be used to train machine learning models to predict the outcomes of novel reactions.
By leveraging predictive modeling, chemists can accelerate the discovery process, reduce the number of trial-and-error experiments, and design more efficient and effective synthetic strategies for molecules incorporating this compound.
Q & A
Q. What are the common synthetic routes for introducing the p-methoxybenzyl (PMB) group to glycine derivatives?
The PMB group is typically introduced via Williamson ether synthesis using PMB trichloroacetimidate under acidic conditions . For glycine derivatives, activation of the amino group (e.g., as a carbamate or amide) is recommended to avoid side reactions. Experimental protocols should include pH control (<3.0) and low-temperature conditions to stabilize the intermediate .
Q. What methods are routinely used for PMB deprotection in glycinate derivatives?
Deprotection of the PMB group can be achieved via:
- Oxidative cleavage : Use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane/water (20:1) at 0°C for 1–2 hours .
- Acidic hydrolysis : Employ trifluoroacetic acid (TFA) or HBr in acetic acid (33% v/v) at room temperature for 4–6 hours .
- Ceric ammonium nitrate (CAN) : Aqueous CAN (2 equiv) in acetonitrile at 0–25°C selectively oxidizes the PMB group without affecting benzyl or dimethoxybenzyl (DMB) groups .
Advanced Research Questions
Q. How can PMB be selectively removed in the presence of benzyl or DMB protecting groups?
Catalytic hydrogenation or DDQ oxidation selectively cleaves PMB over benzyl groups due to the electron-donating methoxy substituent, which lowers the oxidation potential of PMB . For DMB groups, milder conditions (e.g., shorter reaction times with DDQ) are required, as DMB is more labile than PMB .
Q. Why do electrochemical studies of PMB-glycinate derivatives show inconsistencies in half-wave potentials at varying glycinate concentrations?
At pH <2.7 and glycinate concentrations <0.30 M, the half-wave potential (~0.91 V vs. SCE) reflects the reduction of free neptunium(VI) ions, indicating no complexation. Above these thresholds, glycinate ligands bind to neptunium(V), altering the slope of the log C vs. potential plot (slope ≈ −0.06 V) . To resolve contradictions, replicate experiments under strict pH and concentration controls, and validate reversibility via log [i/(id−i)] vs. E plots .
Q. How do solvent and temperature influence the efficiency of CAN-mediated PMB deprotection in glycinate derivatives?
CAN in acetonitrile/water (4:1 v/v) at 0°C achieves >90% deprotection yield within 1 hour for PMB-glycinate lactams. Elevated temperatures (>25°C) promote side reactions (e.g., N-acyliminium ion formation), while polar aprotic solvents (e.g., DMF) reduce CAN’s oxidative efficiency . Optimization requires monitoring reaction progress via TLC or HPLC-MS.
Q. What strategies prevent unintended PMB cleavage during multi-step syntheses of glycinate-based peptides?
- Avoid strongly acidic or oxidizing conditions in downstream steps.
- Use orthogonal protecting groups (e.g., Fmoc for amines) that are stable under PMB deprotection conditions .
- Pre-screen reaction compatibility using model compounds like PMB-glycinate methyl ester .
Methodological Considerations
- Electrochemical Analysis : For glycinate coordination studies, use differential pulse polarography (DPP) with a three-electrode system (Hg working electrode) to detect subtle shifts in half-wave potentials under controlled pH (2.0–5.0) .
- Synthetic Design : When incorporating PMB into acid-sensitive glycine derivatives, prioritize PMB trichloroacetimidate over PMB chloride to minimize racemization .
- Data Validation : Cross-reference NMR (<sup>1</sup>H and <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm PMB-glycinate intermediates, as IR and UV-vis spectra may overlap with byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
